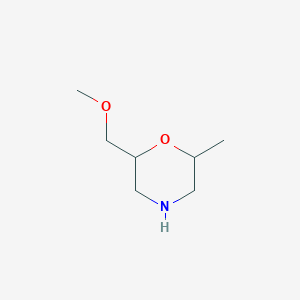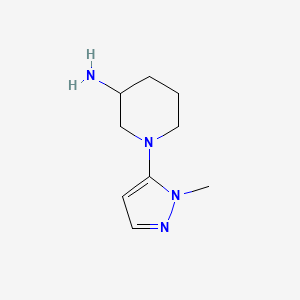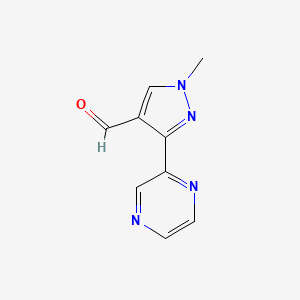
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (MPPC) is a pyrazole-based compound that has been studied for its potential applications in a variety of scientific and medical research. MPPC is a relatively new compound, and as such, there is still much to be learned about its properties, mechanisms of action, and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Antimicrobial Agents Synthesis: A study by Bhat et al. (2016) described the synthesis of 1H-pyrazole-4-carbaldehyde derivatives, exhibiting broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. These derivatives may serve as inhibitors of the E. coli MurB enzyme (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Chitosan Schiff Bases Synthesis: Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including 1H-pyrazole-4-carbaldehyde, and formed Schiff bases with chitosan. These compounds exhibited specific antimicrobial activity against various bacteria and fungi (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Crystal Structure and Synthesis 3. Crystal Structure Analysis: Xu and Shi (2011) conducted a synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde, focusing on its crystal structure to understand molecular interactions and geometry (Xu & Shi, 2011).
Synthesis of Diverse Compounds 4. Synthesis of 1H-Pyrazolones: Hangarge and Shingare (2003) reported the synthesis of 1H-pyrazole-4-carbaldehyde derivatives in ionic liquid, emphasizing the environmentally benign methods of production (Hangarge & Shingare, 2003).
- Synthesis of Imidazol-5(4H)-ones: Khalifa, Al-Omar, and Nossier (2017) synthesized novel 1H-imidazol-5(4H)-ones using pyrazole-4-carbaldehyde derivatives, providing insights into chemical synthesis methodologies (Khalifa, Al-Omar, & Nossier, 2017).
Other Applications 6. Derivatives Synthesis for Plant Growth: Hassan, Alzandi, and Hassan (2020) utilized 1H-pyrazole-4-carbaldehyde derivatives for synthesizing compounds that promote plant growth, highlighting the agricultural applications of these chemicals (Hassan, Alzandi, & Hassan, 2020).
- Solid State Emissive NLOphores Synthesis: Lanke and Sekar (2016) synthesized pyrazole-based derivatives with significant solid-state emissive properties, showing potential applications in materials science (Lanke & Sekar, 2016).
Mecanismo De Acción
Mode of action
Similar compounds often interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Related compounds have been shown to impact a variety of pathways related to the biological activities mentioned above .
Result of action
Based on the activities of similar compounds, it could potentially have a variety of effects depending on the target and pathway affected .
Propiedades
IUPAC Name |
1-methyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-5-7(6-14)9(12-13)8-4-10-2-3-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOXWSUMGXZUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)


![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)


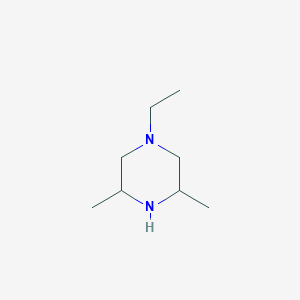

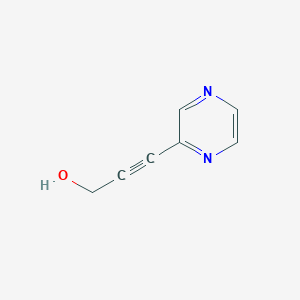


![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
